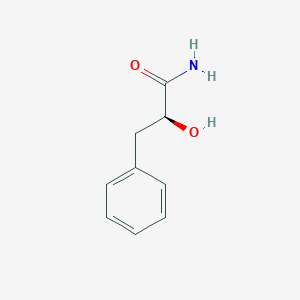
(S)-2-Hydroxy-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-3-phenylpropanamide is an organic compound with the molecular formula C9H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-3-phenylpropanamide typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of 2-oxo-3-phenylpropanoic acid using a chiral reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under controlled temperature and pH conditions to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of 2-oxo-3-phenylpropanoic acid using specific dehydrogenases can be an efficient and environmentally friendly method. This approach often requires optimization of reaction conditions, such as temperature, pH, and substrate concentration, to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenylpropanoic acid or 2-oxo-3-phenylpropanone.
Reduction: Formation of (S)-2-amino-3-phenylpropanol.
Substitution: Formation of various substituted derivatives, depending on the reagent used.
Scientific Research Applications
(S)-2-Hydroxy-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The hydroxyl and amide groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxy-3-phenylpropanamide: The enantiomer of (S)-2-Hydroxy-3-phenylpropanamide, with different stereochemistry.
2-Hydroxy-3-phenylpropanoic acid: Lacks the amide group, but shares the hydroxyl and phenyl groups.
3-Phenylpropanamide: Lacks the hydroxyl group, but contains the amide and phenyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its combination of hydroxyl and amide functional groups also provides versatility in chemical reactions and applications.
Properties
CAS No. |
69897-47-8 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m0/s1 |
InChI Key |
MGFFSFXUXCGTSF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B15229451.png)
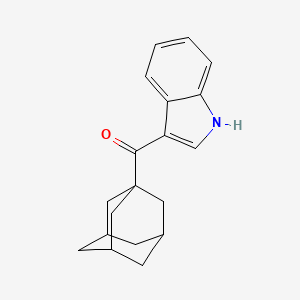
![2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide](/img/structure/B15229462.png)

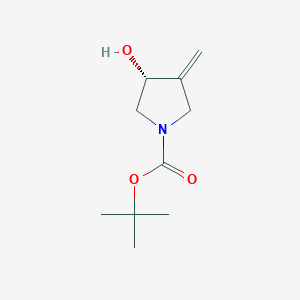

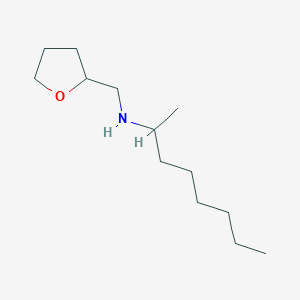
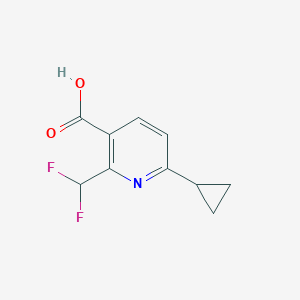
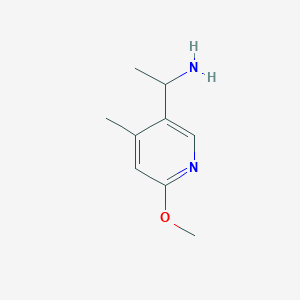
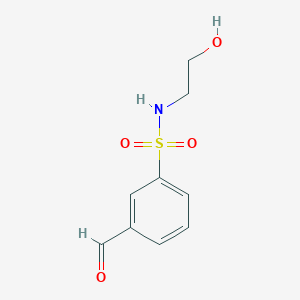
![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
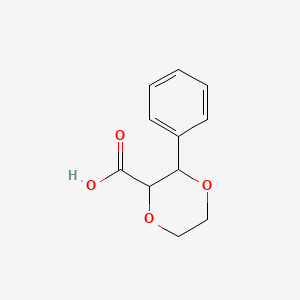
![2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15229547.png)
